Norethandrolone

Beschreibung

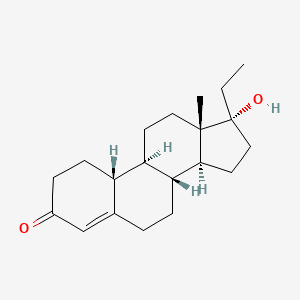

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHCJEIGTNNEMY-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023379 | |

| Record name | Norethandrolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-78-8 | |

| Record name | Norethandrolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethandrolone [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethandrolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORETHANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORETHANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norethandrolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHANDROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7W01638W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Actions of Norethandrolone

Mechanisms of Action at the Molecular and Cellular Level

Androgen Receptor Binding and Activation by Norethandrolone

This compound exerts its pharmacological effects primarily by binding to androgen receptors (ARs). patsnap.compatsnap.com These receptors are protein structures found in various target tissues, including muscle, bone, and the central nervous system. patsnap.com Upon binding, the this compound-AR complex undergoes a conformational change, which facilitates its translocation from the cytoplasm into the cell nucleus. patsnap.comnih.gov Within the nucleus, this complex specifically binds to DNA sequences known as androgen response elements (AREs), which are located in the regulatory regions of androgen-target genes. patsnap.comnih.gov This binding event is critical for initiating the modulation of gene transcription. patsnap.comnih.gov The process involves the dissociation of associated chaperone proteins and the formation of a homodimer of the AR-ligand complex, enabling its effective binding to AREs. nih.gov Furthermore, anabolic-androgenic steroids like this compound have been shown to increase the density of androgen receptors in muscle satellite cells. kjsm.org

Gene Transcription Modulation and Protein Synthesis Enhancement

The nuclear binding of the this compound-AR complex to AREs initiates the transcription of specific genes. patsnap.comnih.gov This transcriptional activation leads to the subsequent synthesis of various proteins that mediate the anabolic and androgenic effects of the steroid. patsnap.com A key anabolic action of this compound is its ability to significantly increase protein synthesis within muscle cells. patsnap.compatsnap.com This enhanced protein synthesis is a fundamental mechanism contributing to muscle growth and improved recovery. patsnap.com Beyond promoting synthesis, anabolic-androgenic steroids can also inhibit protein degradation by antagonizing glucocorticoid receptors. kjsm.orgdovepress.com The activation of the androgen receptor by AAS leads to enhanced gene transcription, activation of second messenger signaling pathways, and stimulation of satellite cell activity, all of which contribute to increased muscle protein accretion and synthesis. nih.gov Signaling cascades, including the activation of PI3K/Akt and mTORc1, are upregulated, further promoting transcription, satellite cell proliferation, and muscle protein synthesis. nih.gov

Erythropoiesis Stimulation and Related Pathways

This compound stimulates erythropoiesis, which is the process of red blood cell production. patsnap.compatsnap.comjurox.com.au This effect is primarily mediated by an increase in the levels of erythropoietin (EPO), a hormone predominantly produced by the kidneys. patsnap.compatsnap.comresearchgate.net The stimulation of erythropoiesis leads to an increase in the oxygen-carrying capacity of the blood, which can be beneficial in conditions such as anemia. patsnap.com Research indicates that androgens, including this compound, enhance the responsiveness of erythroid progenitors to erythropoietin and may also promote the growth of pluripotent and committed granulocyte/macrophage progenitors. nih.gov Additionally, studies suggest that androgens contribute to increased iron incorporation into red blood cells and can enhance telomerase activity within hematopoietic cells. researchgate.netnih.gov

Pharmacodynamic Profile in Research Models

Anabolic Versus Androgenic Activity Ratio in this compound

This compound is characterized by a favorable ratio of anabolic to androgenic activity in research models. jurox.com.auwikipedia.orgnih.gov It was historically significant as one of the first anabolic-androgenic steroids to be marketed with a notable separation of these two effects. wikipedia.org Early investigations in 1955 indicated that this compound possessed anabolic activity comparable to testosterone (B1683101), but its androgenic potency was approximately one-sixteenth (0.0625 times) that of testosterone. wikipedia.org

In a study evaluating anabolic properties based on nitrogen balance and androgenicity via ventral prostate gland weight in castrated male rats, this compound was quantified to be 0.19 ± 0.021 times as androgenic as methyltestosterone (B1676486) (used as a reference steroid). oup.com The resultant relative anabolic:androgenic ratio for this compound in this study was reported as 20. oup.com This high anabolic-to-androgenic ratio observed with this compound is believed to be linked to its 5α-reduced metabolite, 5α-dihydrothis compound, which exhibits diminished affinity for the androgen receptor compared to this compound itself. wikipedia.org This is in contrast to testosterone, where its 5α-reduction to dihydrotestosterone (B1667394) (DHT) results in a more potent androgen. nih.govoup.com

Anabolic:Androgenic Activity Ratio (Relative to Methyltestosterone)

| Compound | Relative Androgenic Activity (vs. Methyltestosterone) | Anabolic:Androgenic Ratio |

| This compound | 0.19 ± 0.021 oup.com | 20 oup.com |

Progestogenic Activity of this compound

This compound exhibits strong progestogenic effects wikipedia.org. Its progestogenic potency has been observed to be similar to that of norethisterone, particularly concerning endometrial changes in women wikipedia.org. Despite its initial study as a progestin, it was not ultimately marketed for this purpose wikipedia.org. Research indicates that this compound possesses moderate progestational activity mims.comciteab.com. This activity is a characteristic shared with other 19-nortestosterone derivatives, which were found to display considerable progestogen activities during their synthesis nih.gov.

Estrogenic Activity via Aromatization

This compound demonstrates relatively high estrogenic activity, primarily through its transformation by the enzyme aromatase into the potent estrogen ethylestradiol wikipedia.org. This conversion pathway is distinct from that of natural C19 androgens like testosterone, which rely on cytochrome P450 aromatase for the oxidative elimination of the angular C19-methyl group to form estrogens nih.gov. In contrast, 19-nortestosterone derivatives, including this compound, lack this C19-methyl group nih.gov. Consequently, their aromatization, which involves the oxidative introduction of double bonds into the A-ring, does not necessitate the action of cytochrome P450 aromatase and can be catalyzed by other hepatic cytochrome P450 enzymes in the adult human liver nih.gov.

While some earlier studies suggested this compound was non-estrogenic, based on observations such as the failure to induce gynecomastia in male subjects or relieve climacteric symptoms in postmenopausal women, or cause breast engorgement uni.lu, more contemporary understanding confirms its conversion to ethylestradiol, contributing to its estrogenic profile wikipedia.org.

Pharmacokinetic Research and Metabolic Pathways of Norethandrolone

Absorption and Distribution Research in Biological Systems

As a 17-alpha-substituted steroid, norethandrolone is effectively absorbed from the gastrointestinal tract. service.gov.ukinchem.org This alkylation at the C17-alpha position is a critical structural feature that protects the compound from extensive first-pass metabolism in the liver, a process that would otherwise render it inactive when taken orally. service.gov.ukinchem.org Following absorption, anabolic steroids like this compound are highly bound to proteins in the bloodstream, which influences their distribution throughout the body. inchem.org Once in circulation, this compound travels to various target tissues, where it can bind to androgen receptors to exert its effects. patsnap.com

Biotransformation and Metabolite Identification Studies

This compound undergoes extensive metabolism, such that very little of the parent compound is excreted in the urine. anu.edu.auresearchgate.net The biotransformation process is complex, involving both Phase I and Phase II metabolic reactions that convert the steroid into more water-soluble products for excretion. service.gov.ukanu.edu.au

The principal Phase I metabolic pathways for this compound involve the reduction of the A-ring and hydroxylation at various positions on the steroid skeleton. anu.edu.auresearchgate.netresearchgate.nettandfonline.com These enzymatic modifications are the initial steps in breaking down the compound.

Research in canines has shown that the reduction of the A-ring unsaturation and the 3-ketone group of this compound occurs with either 3α,5β- or 3β,5α-stereochemistry. tandfonline.comnih.govscience.gov In studies involving horses, A-ring reduction with 3β,5α stereochemistry was identified as a significant metabolic pathway. researchgate.netpublish.csiro.au This process leads to the formation of various 19-nor-17α-pregnanediol metabolites. publish.csiro.au The specific stereochemistry of these reduced metabolites is crucial for their identification in metabolic studies. publish.csiro.au

Hydroxylation is another major Phase I biotransformation. In canines, 16α-hydroxylation is a key metabolic process. tandfonline.comnih.gov In horses, metabolic studies have identified non-stereospecific 16-hydroxylation and 20-hydroxylation as significant pathways. researchgate.netpublish.csiro.au Further research in horses has also characterized 21-oxygenated metabolites. nih.gov In humans, the administration of this compound has been shown to depress the 16α-hydroxylation pathway of estrogen metabolism. oup.comoup.com

Following Phase I reactions, this compound metabolites undergo Phase II conjugation. anu.edu.au The most prominent Phase II process is β-glucuronylation, where glucuronic acid is attached to the steroid metabolites. tandfonline.comnih.govnih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in urine. science.govnih.gov Studies in canines have demonstrated that the glucuronylation of sterol metabolites is extensive. tandfonline.comnih.govlotterypolicy.com

The metabolic profile of this compound varies between species. Research has focused on identifying these metabolites to understand the drug's disposition and for detection purposes in various contexts.

In horses, a complex mixture of oxygenated metabolites is formed. nih.gov Major metabolites have been identified as 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, and 3,17-dihydroxy-19-norpregnan-21-oic acids. nih.gov Studies have also synthesized and confirmed a range of 19-nor-17α-pregnanediols and 19-nor-17α-pregnanetriols as equine urinary metabolites. publish.csiro.au

In humans and marmoset monkeys, major metabolites of the related compound ethylestrenol (B1671647) (which can be metabolized to this compound) have been identified as 17α-ethyl-5α-estrane-3α,17β-diol and 17α-ethyl-5β-estrane-3α,17β-diol. dshs-koeln.de Additionally, 19-norandrosterone (B1242311) has been detected as a minor metabolite of this compound. researchgate.net

In the rat, in vitro studies using liver preparations showed that ethylestrenol's major metabolite is this compound itself, while a minor metabolite was tentatively identified as a 17α-ethyl-5β-estrane-3,17-diol. umanitoba.canih.gov

The table below summarizes the key metabolites identified in different species.

| Species | Metabolite Type | Specific Metabolites Identified | Reference |

|---|---|---|---|

| Horse | Major | 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, 3,17-dihydroxy-19-norpregnan-21-oic acids | nih.gov |

| Horse | Confirmed | 19-nor-5α,17α-pregnane-3α,17β-diol, 19-nor-5α,17α-pregnane-3β,17β-diol, 19-nor-5β,17α-pregnane-3α,17β-diol, (20R)-19-nor-5α,17α-pregnane-3β,17β,20-triol | publish.csiro.au |

| Human | Major | 17α-ethyl-5α-estrane-3α,17β-diol, 17α-ethyl-5β-estrane-3α,17β-diol | dshs-koeln.de |

| Human | Minor | 19-Norandrosterone | researchgate.net |

| Canine | General | Metabolites resulting from A-ring reduction (3α,5β- or 3β,5α-), 16α-hydroxylation, and subsequent glucuronidation | tandfonline.comnih.gov |

| Rat | Minor | 17α-ethyl-5β-estrane-3,17-diol (tentative) | umanitoba.canih.gov |

Stereoselective Reduction Pathways (e.g., 3α,5β- and 3β,5α-stereochemistry)

De-ethylation as a Minor Metabolic Pathway

Research has identified de-ethylation as a minor metabolic pathway for this compound. dshs-koeln.de This process involves the removal of the ethyl group at the C17α position. Studies have confirmed that this pathway, while not primary, does occur, leading to the formation of specific metabolites. For instance, the detection of 19-norandrosterone in urine samples following administration serves as evidence for this metabolic route. dshs-koeln.de

The metabolic pathways of this compound and the related compound ethylestrenol are noted to be similar. dshs-koeln.de In studies involving ethylestrenol, which is considered a prodrug of this compound, 19-norandrosterone was detected in urine between 2 and 9 hours after administration, confirming that de-ethylation takes place. dshs-koeln.dewikipedia.org While the major metabolites are products of A-ring reduction, the presence of 19-norandrosterone indicates that de-ethylation is a recognized, albeit minor, route of biotransformation for this compound. dshs-koeln.de

Elimination Research and Excretion Patterns

The elimination of this compound and its metabolites from the body occurs primarily through urine. inchem.org Research in various species has identified a complex array of metabolites that are excreted. The specific metabolites and their excretion patterns can differ based on the biological system studied.

In equine studies, after oral administration, this compound is converted into a complex mixture of oxygenated metabolites that are excreted in the urine. researchgate.net The major metabolites identified in horses are typically 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, and 3,17-dihydroxy-19-norpregnan-21-oic acids. researchgate.netresearchgate.net Phase I metabolism in canines involves the reduction of the A-ring and/or the 3-ketone group, oxidation of the 17β-hydroxyl group, and 16α-hydroxylation. researchgate.netresearchgate.net This is followed by extensive Phase II metabolism, where the metabolites are conjugated, primarily through β-glucuronylation, before excretion. researchgate.netresearchgate.net

Studies in humans have also provided insights into excretion patterns. Following the administration of this compound, changes in the urinary excretion of other steroids have been observed. For example, one study noted a substantial increase in the recovery of estradiol (B170435) metabolites in the first day's urine. oup.com The primary route of excretion for anabolic steroids is via the kidneys, with studies on the related compound testosterone (B1683101) showing that approximately 90% of its metabolites are excreted in the urine and a smaller portion, around 6%, in the faeces. inchem.org

The table below summarizes the major urinary metabolites of this compound identified in research studies.

| Metabolite Category | Specific Metabolites Identified | Species Studied | Citation |

| 19-Nor-17α-pregnanediols | 19-Nor-5α,17α-pregnane-3α,17β-diol, 19-Nor-5α,17α-pregnane-3β,17β-diol, 19-Nor-5β,17α-pregnane-3α,17β-diol, 19-Nor-5β,17α-pregnane-3β,17β-diol | Equine | researchgate.netpublish.csiro.au |

| 19-Nor-17α-pregnanetriols | 19-Nor-5α,17α-pregnane-3β,16α,17β-triol, 19-Nor-5α,17α-pregnane-3β,16β,17β-triol, (20R)-19-nor-5α,17α-pregnane-3β,17β,20-triol, (20S)-19-nor-5α,17α-pregnane-3β,17β,20-triol | Equine | researchgate.netpublish.csiro.au |

| Other Oxygenated Metabolites | 3,17-dihydroxy-19-norpregnan-21-oic acids | Equine | researchgate.netresearchgate.net |

| Minor Metabolites | 19-Norandrosterone | Human | dshs-koeln.deresearchgate.net |

The following table details the primary metabolic reactions involved in the biotransformation of this compound prior to excretion.

| Metabolic Process | Description | Species Studied | Citation |

| A-ring Reduction | Reduction of A-ring unsaturations and/or 3-ketones with either 3α,5β- or 3β,5α-stereochemistry. | Canine, Equine | researchgate.netresearchgate.net |

| Hydroxylation | Non-stereospecific 16-hydroxylation and 20-hydroxylation. | Equine | researchgate.netpublish.csiro.au |

| Oxidation | Oxidation of the secondary 17β-hydroxyl group. | Canine | researchgate.netresearchgate.net |

| De-ethylation | Removal of the C17α-ethyl group, leading to the formation of 19-norandrosterone. | Human | dshs-koeln.de |

| Phase II Conjugation | Extensive β-glucuronylation of sterol metabolites. | Canine | researchgate.netresearchgate.net |

Preclinical and Translational Research with Norethandrolone

Animal Models in Norethandrolone Efficacy Research

Muscle Growth and Strength Enhancement Studies

This compound, a synthetic anabolic-androgenic steroid (AAS), has been the subject of preclinical research in various animal models to investigate its effects on muscle growth and strength. patsnap.comwikipedia.org As a derivative of 19-nortestosterone, this compound was developed to maximize anabolic properties while minimizing androgenic effects. researchgate.net Its primary mechanism of action involves binding to androgen receptors in muscle cells, which in turn stimulates protein synthesis and enhances nitrogen retention, both contributing to an increase in muscle mass. patsnap.com

Studies in rats have demonstrated the myotrophic (muscle-building) activity of this compound. researchgate.net For instance, research has shown that anabolic steroid administration can lead to a growth effect on muscle in both female and normal male animals. physiology.org In models of muscle disuse atrophy, such as those induced by hindlimb suspension, anabolic steroids have been shown to reduce the loss of muscle mass. nih.gov Specifically, in a study involving male Wistar rats with spinal cord injury, the administration of nandrolone (B1676933) (a related compound) resulted in a significant increase in the weight of the gastrocnemius muscle compared to the vehicle-treated group. nih.gov

The effectiveness of anabolic steroids on muscle mass has been observed to be dose-dependent. wikipedia.org Research on various anabolic steroids has consistently shown an increase in lean body mass, which is primarily attributed to muscle hypertrophy and the formation of new muscle fibers. wikipedia.org

Table 1: Effects of Anabolic Steroids on Muscle in Animal Models

| Animal Model | Anabolic Steroid | Key Findings |

| Male Wistar Rats (Spinal Cord Injury) | Nandrolone | Increased gastrocnemius muscle weight by 44% compared to vehicle. nih.gov |

| Rats (General) | Anabolic Steroids | Demonstrated myotrophic activity and muscle growth effects. researchgate.netphysiology.org |

| Rodents (Muscle Disuse) | Anabolic Steroids | Reduced muscle mass loss in models of disuse atrophy. nih.gov |

Bone Density and Remodeling Investigations

Preclinical studies using animal models have explored the effects of this compound and related anabolic steroids on bone density and remodeling. wikipedia.orgscielo.br Anabolic steroids, in general, are known to stimulate bone remodeling and growth. wikipedia.org

Research in animal models has suggested that androgens play a role in maintaining bone mass. sci-hub.se For example, studies on nandrolone decanoate (B1226879) have shown its potential to increase bone mass and prevent osteopenia in animals. scielo.brnih.gov In ovariectomized rats, a model for postmenopausal osteoporosis, nandrolone decanoate demonstrated a positive effect on bone density and mineralization. scielo.brnih.gov Another study on rats with atrophic fracture nonunion found that treatment with nandrolone resulted in increased bone mass and regeneration. nih.gov

Investigations into the cellular mechanisms suggest that anabolic steroids may stimulate bone formation. sci-hub.se In a study on young adult rats with a complete femoral fracture, those treated with nandrolone decanoate showed a significantly higher volume of newly formed bone in the callus at 28 days post-fracture. scielo.br This suggests an enhancement of the bone healing process. scielo.br

Table 2: Research Findings on Anabolic Steroids and Bone in Animal Models

| Animal Model | Anabolic Steroid | Research Finding |

| Ovariectomized Rats | Nandrolone Decanoate | Positive effect on bone density and mineralization. scielo.brnih.gov |

| Rats with Atrophic Fracture Nonunion | Nandrolone | Increased bone mass and regeneration. nih.gov |

| Young Adult Rats (Femoral Fracture) | Nandrolone Decanoate | Significantly higher volume of newly formed bone in the callus at 28 days. scielo.br |

Erythropoietic Effects in Anemia Models

This compound and other androgens have been investigated in animal models for their stimulatory effects on erythropoiesis, the process of red blood cell production. wikipedia.orgbioscientifica.com This has been a key area of research, particularly in the context of anemia. frontiersin.org The administration of androgens has been shown to result in an increase in the erythroid cell mass and the production of erythropoietin (EPO), a hormone crucial for red blood cell formation. patsnap.comfrontiersin.org

Early animal studies established the link between androgens and erythropoiesis; for instance, castration in male rats was found to cause anemia, which was reversible with androgen treatment. frontiersin.org The mechanism is believed to involve both direct and indirect stimulation of bone marrow erythroid precursors. frontiersin.org More recent studies have elucidated that androgens can stimulate the production and release of erythropoietin, activate the erythropoietin receptor on progenitor cells, and increase iron incorporation into red blood cells. nih.gov

Endocrine System Response to this compound in Animal Studies

Hypothalamic-Pituitary-Gonadal Axis Inhibition Research

The administration of anabolic-androgenic steroids like this compound can lead to the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.org This is a well-documented effect observed in animal studies and is a consequence of the negative feedback mechanism that regulates hormone production. wikipedia.orgnih.gov

The HPG axis is responsible for the development and regulation of the reproductive systems, controlled by the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. nih.govnih.gov GnRH stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads to produce sex hormones. nih.gov

Exogenous administration of anabolic steroids disrupts this axis by suppressing the release of gonadotropins. wikipedia.org This suppression can occur at the level of the hypothalamus, inhibiting GnRH release, or directly at the anterior pituitary. wikipedia.org This leads to what is known as AAS-induced hypogonadism. wikipedia.org Animal studies have been crucial in understanding these inhibitory effects. For instance, research in various animal models has been used to evaluate the suppression of the HPG axis by different compounds, providing insights into the mechanisms of hormonal regulation and the consequences of its disruption. nih.gov

Metabolic Impact of this compound in Preclinical Settings

Preclinical research into the metabolic effects of this compound has explored its influence on glucose and lipid metabolism, though detailed studies remain limited. The following subsections summarize the available findings.

Currently, there is a lack of specific preclinical studies focusing directly on the impact of this compound on the mobilization of free fatty acids. While research on other anabolic-androgenic steroids (AAS) suggests potential effects on lipid metabolism, dedicated investigations into this compound's role in this area have not been identified in the available scientific literature.

Preclinical and clinical observations suggest that this compound can influence glucose homeostasis. Reports indicate that its use may be associated with the development of insulin (B600854) resistance, leading to a decrease in glucose tolerance. patsnap.com One report noted that this compound can affect glucose metabolism, which may require adjustments in antidiabetic medications. patsnap.com However, detailed preclinical studies in animal models that specifically quantify the alterations in blood glucose levels, insulin sensitivity, and glucose tolerance following this compound administration are not extensively detailed in the available literature.

Free Fatty Acid Mobilization Studies

Genotoxicity Research in Cellular and Animal Models

The genotoxic potential of this compound has been investigated in in vitro models, particularly using human lymphocyte cultures. These studies have assessed the compound's ability to induce chromosomal damage.

Research has demonstrated that this compound can be genotoxic and cytotoxic in cultured human lymphocytes, particularly at higher concentrations. researchgate.netscialert.net A significant, dose-dependent increase in chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) was observed in human lymphocyte cultures exposed to this compound. researchgate.netscialert.net The genotoxic effects were most pronounced at concentrations of 30 µM and 40 µM. researchgate.netscialert.netarccjournals.com

The tables below present data from a study investigating the genotoxic effects of this compound on cultured human lymphocytes.

Table 1: Chromosomal Aberrations (CAs) Induced by this compound in Cultured Human Lymphocytes

| This compound Concentration (µM) | Total Metaphases Scanned | Number of Abnormal Metaphases | Percentage of Abnormal Metaphases | Types of Aberrations (Breaks, Fragments, Exchanges) |

|---|---|---|---|---|

| 0 (Control) | 200 | 4 | 2.00 | - |

| 5 | 200 | 7 | 3.50 | - |

| 10 | 200 | 10 | 5.00 | - |

| 20 | 200 | 15 | 7.50 | - |

| 30 | 200 | 25 | 12.50 | Chromatid breaks, acentric fragments |

| 40 | 200 | 28 | 14.00 | Chromatid breaks, acentric fragments, dicentrics |

*Statistically significant increase compared to control.

Data is representative of findings reported in scientific literature. researchgate.netscialert.net

Table 2: Sister Chromatid Exchanges (SCEs) Induced by this compound in Cultured Human Lymphocytes

| This compound Concentration (µM) | Number of Metaphases Analyzed | Mean SCEs per Cell ± SE |

|---|---|---|

| 0 (Control) | 50 | 5.50 ± 0.25 |

| 5 | 50 | 6.10 ± 0.30 |

| 10 | 50 | 7.20 ± 0.45 |

| 20 | 50 | 8.90 ± 0.60 |

| 30 | 50 | 12.40 ± 0.85 |

| 40 | 50 | 14.60 ± 1.10 |

*Statistically significant increase compared to control.

Data is representative of findings reported in scientific literature. researchgate.netscialert.net

These findings from in vitro cellular models indicate that this compound possesses genotoxic activity, highlighting the need for further investigation in animal models to understand the potential for DNA damage in a whole-organism system.

Clinical Research and Therapeutic Applications of Norethandrolone

Comparative Efficacy Studies with Other Anabolic-Androgenic Steroids

Norethandrolone, as one of the earliest marketed anabolic-androgenic steroids (AAS) with a favorable anabolic-to-androgenic ratio, has been a subject of comparative efficacy studies against other compounds in its class. These investigations aim to delineate its specific pharmacological profile and understand its relative strengths in promoting anabolic effects while minimizing androgenic ones.

Early research re-examined this compound for its testosterone-like activity, revealing that it possessed anabolic activity similar to testosterone (B1683101) but with significantly reduced androgenic potency, approximately one-sixteenth that of testosterone. This distinct separation of effects was a notable characteristic upon its introduction for medical use in 1956 wikipedia.org.

Further quantitative studies, particularly those involving nitrogen balance in rats, provided more detailed comparisons of this compound's anabolic and androgenic properties relative to other steroids. Using methyltestosterone (B1676486) as a reference, this compound demonstrated a relative anabolic:androgenic ratio of 20 wikidata.org. In contrast, oxymetholone (B1678114) exhibited a ratio of 8.75, and methandrostenolone (B1676361) showed a ratio of 3.4, when similarly evaluated against methyltestosterone wikidata.org. These findings highlight this compound's relatively high anabolic dissociation compared to these other orally active agents.

Table 1: Comparative Anabolic:Androgenic Ratios (Relative to Methyltestosterone)

| Anabolic-Androgenic Steroid | Relative Anabolic:Androgenic Ratio wikidata.org |

| This compound | 20 |

| Oxymetholone | 8.75 |

| Methandrostenolone | 3.4 |

Beyond systemic anabolic-androgenic ratios, in vitro studies have also explored the effects of this compound on specific cell populations. In a study examining the direct effect of testosterone and its synthetic analogs on human marrow progenitor cells in serum-free suspension cultures, this compound, alongside nandrolone (B1676933) and oxymetholone, was found to be among the most active compounds in improving the maintenance of erythroid progenitor cells (BFU-E). Testosterone, however, showed the highest activity in influencing granulocyte-macrophage colony-forming cells (GM-CFC) mims.com.

Nandrolone, a structural derivative of which this compound is a 17α-alkylated form, is also recognized for its favorable myotrophic-to-androgenic ratio. This is attributed to the fact that its 5α-reduced metabolite exhibits a diminished affinity for the androgen receptor compared to the parent steroid, which contributes to a greater anabolic effect relative to androgenic effects in certain tissues wikipedia.orgnih.gov. Nandrolone esters, in particular, are considered to have one of the highest anabolic-to-androgenic ratios among AAS, with potency ratios of 3.29–4.92 for anabolic effects and 0.31–0.41 for androgenic effects when compared to testosterone propionate (B1217596) nih.gov. This metabolic characteristic, where the steroid is converted to a less potent androgenic metabolite in androgenic tissues, contributes to a more favorable profile for anabolic action .

Table 2: Comparative Activity in Human Marrow Progenitor Cell Maintenance (In Vitro) mims.com

| Anabolic-Androgenic Steroid | Effect on BFU-E Maintenance | Effect on GM-CFC Activity |

| This compound | Most Active | Less Pronounced |

| Nandrolone | Most Active | Less Pronounced |

| Oxymetholone | Most Active | Less Pronounced |

| Testosterone | Improved Survival | Highest Activity |

A study comparing the effects of this compound and methyltestosterone on height and skeletal maturation in mongoloid children also provided direct comparative insights into their clinical application, focusing on growth parameters rather than just hormonal ratios chemeurope.com.

The collective research indicates that this compound, particularly in its earlier evaluations, demonstrated a significant anabolic potential with a relatively low androgenic impact, positioning it distinctly among other anabolic-androgenic steroids like testosterone, methyltestosterone, oxymetholone, and methandrostenolone.

Adverse Physiological and Pathological Effects of Norethandrolone: Research Findings

Hepatotoxicity: Mechanisms and Research Observations

The liver is a primary site for the metabolism of many substances, including steroids. Research has identified several ways in which norethandrolone can be toxic to the liver.

Role of 17α-Alkylation in Liver Damage

This compound is classified as a 17α-alkylated anabolic steroid. umk.plwikipedia.org This structural modification, the addition of an alkyl group at the 17-alpha position, is crucial for its oral bioavailability as it inhibits metabolic deactivation in the liver. umk.plnih.gov However, this same feature is strongly associated with its potential for liver damage. wikipedia.orgnih.govresearchgate.net The delayed metabolism resulting from 17α-alkylation leads to prolonged exposure of liver cells to the compound, which is a key factor in its hepatotoxicity. researchgate.net This chemical structure is responsible for a range of adverse liver effects, including cholestatic jaundice, peliosis hepatis, and the formation of liver tumors. umk.plmdpi.com

Elevated Liver Enzymes and Hepatic Dysfunction

A common indicator of liver stress or damage is the elevation of liver enzymes in the blood. Studies have shown that this compound administration can lead to increased levels of serum enzymes such as serum glutamic-oxalacetic transaminase, serum lactic dehydrogenase, and serum aldolase. oup.com In one study involving healthy adults given 30 mg of this compound daily for six weeks, all subjects showed a consistent increase in these serum enzyme levels. oup.com Another study noted that long-term use of 17-alpha alkylated oral steroids like this compound in high doses can result in elevated liver enzymes. wikipedia.org

Hepatic dysfunction can manifest as cholestasis, a condition where bile flow from the liver is reduced or blocked. nih.gov this compound has been reported to cause intrahepatic cholestasis, a form of cholestasis that originates within the liver. oup.com Symptoms can include jaundice, and laboratory tests may show elevated direct bilirubin (B190676) and alkaline phosphatase. Electron microscopy of liver biopsies from individuals treated with this compound has revealed changes in the bile canaliculi, including dilation and shortening of microvilli. nih.gov

Table 1: Effects of this compound on Liver Function Markers

| Marker | Observation | Reference |

|---|---|---|

| Serum Glutamic-Oxalacetic Transaminase | Consistent increase observed in all subjects after 6 weeks of 30mg/day. | oup.com |

| Serum Lactic Dehydrogenase | Consistent increase observed in all subjects after 6 weeks of 30mg/day. | oup.com |

| Serum Aldolase | Consistent increase observed in all subjects after 6 weeks of 30mg/day. | oup.com |

| Bromsulfalein (BSP) Retention | Increased retention, indicating impaired liver excretion. | nih.govoup.com |

| Direct Bilirubin | Elevated in cases of this compound-induced jaundice. | |

| Alkaline Phosphatase | Elevated in cases of this compound-induced jaundice. |

Peliosis Hepatis and Liver Tumor Formation Research

Prolonged use of this compound and other 17α-alkylated steroids has been linked to more severe and chronic liver pathologies.

Peliosis Hepatis: This is a rare condition characterized by the presence of blood-filled cysts and cavities within the liver. acpjournals.orgeuropeanreview.org Research has documented cases of peliosis hepatis following the administration of this compound. nih.govacpjournals.orgjst.go.jpactamedicaportuguesa.com This condition can lead to hepatomegaly (enlarged liver) and, in severe cases, intraperitoneal hemorrhage and liver failure. acpjournals.org

Liver Tumors: The use of anabolic steroids, including this compound, is associated with the development of hepatic tumors. nih.govhaematologica.org These can include benign tumors like hepatic adenomas and malignant tumors such as hepatocellular carcinoma. nih.govmdpi.com Animal studies have suggested that this compound can promote the development of liver cirrhosis and carcinoma. oup.com The mechanism is thought to involve an unregulated growth stimulus to hepatocytes. nih.gov

Cardiovascular System Implications: Mechanistic Research

The cardiovascular system is another area of concern regarding the adverse effects of anabolic steroids.

Dyslipidemia (HDL and LDL Alterations)

Dyslipidemia, an abnormal amount of lipids in the blood, is a significant cardiovascular risk factor. Research has consistently shown that anabolic steroids can negatively alter lipid profiles. patsnap.comwikipedia.org Specifically, they have been shown to decrease high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol, and increase low-density lipoprotein (LDL) cholesterol, or "bad" cholesterol. patsnap.comclinmedjournals.orgescholarship.org This adverse shift in the HDL/LDL ratio contributes to an increased risk of atherosclerosis, which can lead to heart attack and stroke. patsnap.comclinmedjournals.org The proposed mechanism for the reduction in HDL involves the stimulation of hepatic triglyceride lipase (B570770) (HTGL), an enzyme that facilitates the breakdown of HDL. clinmedjournals.org

Table 2: Impact of Anabolic Steroids on Lipid Profile

| Lipoprotein | Effect | Potential Consequence | Reference |

|---|---|---|---|

| High-Density Lipoprotein (HDL) | Decrease | Increased risk of atherosclerosis | patsnap.comclinmedjournals.orgescholarship.org |

Blood Pressure Effects and Hypertension Mechanisms

Anabolic steroid use has been associated with increases in blood pressure and the development of hypertension. wikipedia.orgteletest.ca Several mechanisms are believed to contribute to this effect. Anabolic steroids can increase the number of red blood cells, which thickens the blood and forces the heart to work harder to pump it, thereby raising blood pressure. teletest.ca

Furthermore, they can influence the renin-angiotensin-aldosterone system, a key regulator of blood pressure. Anabolic steroids may increase the secretion of renin from the kidneys, leading to the production of angiotensin, a potent vasoconstrictor. teletest.ca They can also promote sodium and water retention, further contributing to elevated blood pressure. teletest.ca Some research also points to the role of hormones like 11-β-deoxycorticosterone, which can be increased by anabolic steroids and contribute to hypertension. teletest.ca

Cardiac Remodeling and Myocardial Injury Research

Research indicates that the use of anabolic-androgenic steroids, including compounds like this compound, is associated with significant adverse cardiovascular effects. These effects can range from morphological and functional changes in the heart to direct myocardial injury. nih.govfrontiersin.org

Studies have demonstrated that AAS can lead to left ventricular hypertrophy, a condition where the main pumping chamber of the heart thickens. nih.govfrontiersin.org This structural change can impair the heart's ability to relax and fill with blood properly, affecting diastolic function. nih.gov Some research also suggests a potential for subclinical impairment of left ventricular contractile function. nih.gov

Furthermore, experimental studies have directly linked this compound to myocardial injury. In animal models, this compound administration has been shown to induce myocardial lesions similar to toxic or adrenergic myocarditis. researchgate.net A key mechanism implicated in this cardiac damage is apoptosis, or programmed cell death, of myocardial cells. researchgate.netbiologists.com Increased activity of caspase-3, an enzyme crucial for apoptosis, has been observed in the hearts of animals treated with this compound, confirming the involvement of this process in the resulting cardiac lesions. researchgate.net

Long-term use of AAS has been associated with a higher coronary plaque volume, and there is a positive correlation between the duration of AAS exposure and the progression of plaque volume. frontiersin.orgcardiosmart.org While physiological levels of testosterone (B1683101) may promote vasodilation, higher doses of AAS have been found to facilitate vasoconstriction. frontiersin.org Research has also linked AAS use to an increased risk of atrial fibrillation, particularly in individuals with a genetic predisposition to heart disease. birmingham.ac.ukdzhk.de Laboratory experiments have shown that AAS intake can reduce sodium channel function in heart tissue, leading to slower signal conduction. birmingham.ac.ukdzhk.de

Thrombosis Risk and Coagulation Disorders

The use of anabolic-androgenic steroids has been associated with an increased risk of thrombosis, or blood clot formation. medisearch.ionih.govthieme-connect.com Research suggests that AAS can create a prothrombotic state through various mechanisms. nih.gov This includes the potential to increase platelet count and aggregation, alter blood flow, and raise the levels of certain coagulation factors. medisearch.ioclotconnect.org

Endocrine System Disruptions: Research and Mechanisms

This compound and other AAS can significantly disrupt the body's natural endocrine system, leading to a range of hormonal imbalances.

The administration of exogenous anabolic steroids like this compound disrupts the hypothalamic-pituitary-gonadal (HPG) axis, which is responsible for regulating natural testosterone production. wikipedia.orgkjsm.org This disruption occurs through a negative feedback mechanism. High levels of circulating androgens from AAS use signal the hypothalamus to reduce the secretion of gonadotropin-releasing hormone (GnRH). wikipedia.orgkjsm.org This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. kjsm.orgfisiologiadelejercicio.com

The reduction in LH levels leads to decreased stimulation of the Leydig cells in the testes, resulting in a dose-dependent suppression of endogenous testosterone production. wikipedia.orgfisiologiadelejercicio.comnih.gov This state is often referred to as anabolic steroid-induced hypogonadism. wikipedia.orgfisiologiadelejercicio.com Upon cessation of AAS use, the recovery of gonadotropin and endogenous testosterone levels can be prolonged, potentially lasting for weeks or even months. kjsm.orgfisiologiadelejercicio.com

In females, the use of this compound and other androgens can lead to virilization, which is the development of male physical characteristics. patsnap.commedlineplus.govhealthline.comufhealth.org The severity of these symptoms often depends on the level of androgens in the body. medlineplus.govufhealth.org

Commonly reported symptoms at lower levels of exposure include the growth of thick, dark facial hair (hirsutism), an increase in body hair, oily skin, and acne. medlineplus.govufhealth.orgpatsnap.com Menstrual irregularities are also a frequent occurrence. patsnap.commedlineplus.govufhealth.org At moderate levels, females may experience male-pattern baldness, a decrease in breast size, and a loss of the typical female fat distribution. medlineplus.govufhealth.org High levels of androgen exposure can lead to more pronounced and often irreversible changes, such as the enlargement of the clitoris and a deepening of the voice. patsnap.commedlineplus.govufhealth.org The deepening of the voice, in particular, is often a permanent effect even after discontinuation of the androgen. medlineplus.govufhealth.org

Paradoxically, the use of certain anabolic steroids, including those structurally related to this compound, can lead to feminizing side effects in males, most notably gynecomastia, the development of breast tissue. wikipedia.orgpatsnap.com This occurs because some androgens can be converted into estrogens through a process called aromatization. wikipedia.orgosti.gov

This compound itself has been shown to have relatively high estrogenic activity. wikipedia.org This is due to its transformation by the enzyme aromatase into a potent estrogen called ethylestradiol. wikipedia.orgwikipedia.org The presence of an ethyl group at the C17α position, as in this compound, can increase estrogenicity because the resulting aromatized metabolite has greater metabolic stability. wikipedia.org This conversion to estrogenic compounds can disrupt the normal androgen-to-estrogen balance in males, leading to the stimulation of breast tissue growth. wikipedia.orgpatsnap.com

Virilization in Females: Research on Associated Symptoms

Other Systemic Effects: Research Investigations

Beyond the specific effects on the cardiac, coagulation, and endocrine systems, research has identified other systemic effects associated with this compound and similar AAS.

One of the most significant concerns is hepatotoxicity, or liver damage. patsnap.comwikipedia.org As a 17-alpha-alkylated anabolic steroid, this compound is designed to be orally active, but this chemical modification also confers a risk of liver toxicity. patsnap.comwikipedia.orgwikipedia.org Prolonged use can lead to elevated liver enzymes and, in more severe cases, conditions like peliosis hepatis (blood-filled cysts in the liver) and liver tumors. patsnap.com

Other reported adverse effects include dermatological issues such as acne and oily skin. patsnap.com Musculoskeletal effects, such as an increased risk of tendon rupture, have also been noted, potentially due to a rapid increase in muscle strength that outpaces the adaptation of connective tissues. patsnap.com

Musculoskeletal System: Tendon Integrity and Injury Research

Research into the effects of anabolic-androgenic steroids (AAS) on the musculoskeletal system has revealed potential risks to tendon integrity. A primary concern is the disbalance created by a rapid increase in muscle strength that is not matched by a corresponding adaptation and strengthening of the tendons. freyrperform.com This disparity can predispose the tendons to injury and rupture. mltj.online

While direct research specifically on this compound's impact on tendons is limited, studies on related compounds like nandrolone (B1676933) provide valuable insights. Animal studies have indicated that anabolic steroids can lead to a stiffer tendon that is less capable of absorbing energy and fails with less elongation. mdpi.com The underlying molecular mechanisms for these changes are linked to alterations in collagen synthesis. mdpi.com Some research suggests that high doses of AAS may initially enhance collagen synthesis in connective tissues, including tendons. nih.govresearchgate.net However, other studies indicate that AAS can impair tissue remodeling by downregulating the activity of matrix metallopeptidases (MMPs), which are crucial for tendon homeostasis and repair. researchgate.net This impairment can increase the potential for tendon injury, particularly when combined with physical exercise. researchgate.net

Furthermore, some animal studies have shown that nandrolone can reduce the expression of key genes involved in the adaptation of tendons, such as those for collagen types I and III. mltj.online In rats, high doses of nandrolone were found to decrease the concentration of hydroxyproline, a key component of collagen, in the Achilles tendon. nih.gov These findings suggest that while AAS like this compound promote muscle growth, they may simultaneously have a detrimental effect on the structural proteins of tendons, leading to an increased risk of injury. Cases of tendon ruptures in individuals using anabolic steroids have been reported in scientific literature. nih.govmednexus.orgwindows.net

Table 1: Summary of Research Findings on Anabolic Steroid Effects on Tendon Properties

| Research Focus | Key Findings | Implication for Tendon Integrity |

| Biomechanical Properties | Increased tendon stiffness, reduced energy absorption, and less elongation before failure in animal models. mdpi.com | Increased risk of rupture under load. |

| Collagen Synthesis | Conflicting data: some studies suggest stimulation of collagen synthesis, nih.govresearchgate.net while others show a decrease in key collagen components and impaired remodeling. mltj.onlineresearchgate.netnih.gov | Potential for weakened tendon structure and impaired healing capacity. |

| Tissue Remodeling | Downregulation of matrix metallopeptidase (MMP) activity, which is essential for tendon repair and homeostasis. researchgate.net | Impaired ability of the tendon to adapt to stress and repair micro-trauma. |

| Clinical Observations | Reports of tendon ruptures in individuals using anabolic steroids. nih.govmednexus.orgwindows.netresearchgate.net | Evidence of real-world musculoskeletal injuries associated with AAS use. |

Neuropsychiatric Manifestations: Mood Swings and Aggression

The use of anabolic-androgenic steroids, including this compound, is associated with a range of neuropsychiatric effects. inchem.org These manifestations can include significant mood swings, irritability, and increased aggression, a phenomenon popularly termed "roid rage". dopinglinkki.fiwikipedia.orgwikipedia.org Research indicates that these psychiatric symptoms can be significant and may include not only aggression and mania but also depression and, in some cases, psychosis. psychiatryjournal.inccjm.org

The severity of these psychiatric effects often appears to be dose-dependent, with higher doses correlating with more severe symptoms. ccjm.org However, individual reactions to AAS are highly variable, with some users experiencing few symptoms while a minority may suffer from severe psychiatric disturbances. wikipedia.org The underlying mechanisms for these behavioral changes are complex. Anabolic steroids act on the central nervous system and can influence various neurotransmitter systems, including the serotonin (B10506), dopamine, and glutamate (B1630785) systems. nih.gov It is believed that testosterone and its synthetic derivatives can affect serotonin receptor activity, which has a direct impact on aggression, fear, and anxiety. dopinglinkki.fi

Animal models have consistently demonstrated a link between AAS administration and increased aggressive behavior. nih.govuio.no Human studies, while more complex to control, have also found associations between AAS use and aggression. wikipedia.orgccjm.org Users have self-reported increased irritability, aggression, and hostility as primary psychological side effects. dopinglinkki.fi In some instances, the use of AAS has been linked to violent behavior, even in individuals with no prior history of such actions. dopinglinkki.fi Upon cessation of AAS use, individuals may experience withdrawal symptoms, including depression. nih.gov

Table 2: Neuropsychiatric Effects Associated with Anabolic-Androgenic Steroid Use

| Psychiatric Manifestation | Description of Research Findings |

| Aggression & Irritability | Commonly reported side effects by users. dopinglinkki.fi Studies have linked AAS use to increased feelings of hostility and in some cases, violent behavior. dopinglinkki.fiwikipedia.org The term "roid rage" describes this state of heightened aggression. wikipedia.org |

| Mood Swings & Mania | Users may experience significant mood lability. tandfonline.com Some studies have found that a notable percentage of users meet the criteria for manic or hypomanic episodes during use. ccjm.org |

| Depression & Anxiety | While some users may experience feelings of euphoria initially, depression can occur both during use and as a withdrawal symptom. nih.govnih.gov Studies have shown significantly higher scores for anxiety and depression in AAS users compared to non-users. tandfonline.comnih.gov |

| Psychosis | Though less common, psychotic symptoms have been reported in association with AAS use in a subset of individuals. psychiatryjournal.in |

Dermatological Changes: Acne and Hair Follicle Activity

Dermatological side effects are commonly reported with the use of anabolic-androgenic steroids like this compound. nih.govwikipedia.orgpatsnap.compatsnap.com These effects are primarily due to the androgenic properties of the compound, which influence the skin and its appendages.

One of the most frequent dermatological manifestations is the development or worsening of acne. inchem.orgwikipedia.orgumk.pl Androgens stimulate the sebaceous glands in the skin, leading to an increase in sebum production (seborrhea). umk.plmedicaljournals.se This excess oil, combined with hyperproliferation of the epidermis within hair follicles, can lead to clogged pores and the retention of sebum. umk.pl This environment promotes the proliferation of bacteria, such as Cutibacterium acnes, leading to inflammation and the formation of acne lesions. umk.pl The severity can range from mild inflammatory acne to more severe forms like acne conglobata. dermatologytimes.com

In addition to acne, this compound can affect hair follicle activity. The androgenic action of AAS can lead to an increase in body and facial hair growth. wikipedia.orgpatsnap.com Conversely, on the scalp, androgens can have the opposite effect in genetically predisposed individuals. The mechanism involves the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5-alpha-reductase. my-hair.uk DHT has a high affinity for androgen receptors in scalp hair follicles and can cause follicular miniaturization. my-hair.ukxyonhealth.com This process leads to a shortening of the hair's growth phase (anagen), resulting in progressively thinner, shorter hairs and eventually leading to male pattern baldness. umk.plmy-hair.ukmedicalnewstoday.com

Table 3: Dermatological Effects of Anabolic-Androgenic Steroids

| Dermatological Effect | Mechanism of Action | Clinical Manifestation |

| Acne | Stimulation of sebaceous glands leading to increased sebum production. umk.plmedicaljournals.se Hyperproliferation of follicular epidermis and increased bacterial growth (Cutibacterium acnes). umk.pl | Oily skin (seborrhea), development of new acne, or worsening of pre-existing acne. Can range from mild to severe (acne conglobata). dermatologytimes.com |

| Hirsutism (Excessive Hair Growth) | Androgenic stimulation of hair follicles on the face and body. wikipedia.orgpatsnap.com | Increased growth of facial and body hair. |

| Androgenetic Alopecia (Hair Loss) | Conversion of androgens to dihydrotestosterone (DHT), which binds to receptors in scalp hair follicles of genetically susceptible individuals. my-hair.ukxyonhealth.com This leads to follicular miniaturization and a shortened hair growth cycle. umk.plmy-hair.uk | Thinning of hair on the scalp, receding hairline, and eventual male pattern baldness. |

Structure Activity Relationship Sar Studies of Norethandrolone

Impact of 17α-Ethyl Group on Activity and Metabolism

The introduction of an ethyl group at the C17α position of the steroid nucleus is a critical modification in norethandrolone. This 17α-alkylation dramatically enhances the metabolic stability of the compound, particularly during first-pass hepatic metabolism, thereby enabling oral administration wikidata.orgalfa-chemistry.comfishersci.ca. This modification prevents the in-vivo conversion of the 17β-alcohol to the 17-ketone by 17β-hydroxysteroid dehydrogenases, which would otherwise lead to rapid inactivation alfa-chemistry.comfishersci.ca.

However, this 17α-ethyl group also influences other aspects of this compound's activity. It can lead to increased estrogenicity, as the aromatized metabolite exhibits greater metabolic stability wikidata.org. Furthermore, in 19-nortestosterone derivatives, the presence of a 17α-ethyl group can significantly augment progestogenic activity wikidata.org. This compound itself is noted for its strong progestogenic effects guidetopharmacology.org.

Significance of the 19-Nor Modification in Anabolic/Androgenic Ratio

The "19-nor" modification, which signifies the removal of the C19 methyl group from the testosterone (B1683101) structure, is a defining characteristic of this compound and its parent compound, nandrolone (B1676933) mims.comwikidata.org. This structural alteration confers increased anabolic activity while simultaneously decreasing androgenic activity, leading to a considerably higher anabolic-to-androgenic ratio compared to testosterone wikidata.orgguidetopharmacology.org.

This dissociation of effects is largely attributed to the differential metabolism of 19-nortestosterone derivatives in various tissues. Unlike testosterone, whose 5α-reduced metabolite (dihydrotestosterone, DHT) possesses greater androgen receptor (AR) potency than the parent steroid, the 5α-reduced metabolites of 19-nortestosterone derivatives, such as 5α-dihydrothis compound, exhibit diminished affinity for the androgen receptor relative to their parent compounds wikidata.orgguidetopharmacology.org. In androgenic tissues, where 5α-reductase activity is high, nandrolone is converted to a metabolite with weaker AR affinity, leading to reduced AR activation in these tissues wikipedia.org. Conversely, in skeletal muscle, where 5α-reductase activity is negligible, the parent steroid directly binds to the androgen receptor with strong affinity, thus promoting anabolic effects wikipedia.org. This mechanism is believed to be a primary factor behind the high myotrophic-to-androgenic ratio observed with this compound and other 19-nor anabolic-androgenic steroids guidetopharmacology.orgwikipedia.org.

Influence of A-Ring and Other Structural Features on Receptor Binding and Physiological Effects

The A-ring and other structural features of this compound play a crucial role in its interaction with the androgen receptor and subsequent physiological effects. A steroidal hydrophobic framework, typically featuring a 3-keto group at ring A and a 17β-hydroxyl group at ring D, generally favors binding to the androgen receptor wikipedia.org. This compound possesses these key structural elements.

The presence of a double bond in the A-ring (specifically, a 4-ene configuration in this compound) can influence receptor binding and metabolic pathways. In some steroids, an additional double bond in the A-ring has been shown to lead to A-ring flattening and increased binding affinity for the receptor wikipedia.org. Metabolic processes, such as A-ring reduction with specific stereochemistry (e.g., 3β,5α stereochemistry), and non-stereospecific 16-hydroxylation and 20-hydroxylation, are significant pathways affecting this compound in biological systems, indicating the importance of these regions for its metabolic fate fishersci.ca.

Quantitative Structure-Activity Relationship (QSAR) studies on 19-nortestosterone steroids, including this compound, have revealed that the electronic properties of these derivatives are significantly correlated with their biological activities wikidata.org. Parameters such as the energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), the total dipole moment, chemical potential, and the net charge of various carbon atoms within the steroid nucleus are critical for their interaction with the anabolic-androgenic receptor binding site wikidata.org. Upon binding to the androgen receptor, this compound induces a conformational change in the receptor-ligand complex, facilitating its entry into the cell nucleus wikipedia.org. Inside the nucleus, this complex binds to specific androgen response elements (AREs) on DNA, initiating the transcription of genes responsible for its anabolic and androgenic effects, including increased protein synthesis, muscle growth, and bone density wikipedia.org.

Comparative SAR Analysis with Other 19-Nortestosterone Derivatives

This compound is part of a broader class of 19-nortestosterone derivatives, and its SAR can be further understood by comparing it to other compounds within this family. For instance, normethandrone (B1676461) (17α-methyl-19-nortestosterone) is a closely related derivative that differs from this compound by a methyl group at the 17α position instead of an ethyl group wikipedia.org. Comparative studies indicate that the anabolic potency of normethandrone is similar to that of this compound, and both are significantly more potent than nandrolone or metandienone wikipedia.org.

The nature of the 17α-substituent is a key differentiator among 19-nortestosterone derivatives. While the 17α-ethyl group in this compound contributes to its oral activity and progestogenic effects, other 17α-substituents can lead to different pharmacological profiles. For example, an ethynyl (B1212043) group (as seen in norethisterone) or an allyl or vinyl group at the 17α position can dramatically reduce androgen receptor agonist activity wikidata.org. Synthetic 19-nortestosterone-derived progestins, including norethisterone, levonorgestrel, and gestodene, also exhibit varying degrees of affinity for the androgen receptor and retain different levels of androgenic activity wikipedia.org. The progestogenic activity of these 19-nortestosterone derivatives generally decreases after the reduction of the 4-ene double bond wikipedia.org.

This comparative analysis highlights how subtle structural changes within the 19-nortestosterone scaffold, particularly at the 17α position, can lead to diverse pharmacological outcomes, influencing metabolic stability, receptor binding affinity, and the balance between anabolic, androgenic, and progestogenic effects.

Analytical Methodologies for Norethandrolone Detection in Research and Doping Control

Chromatographic Techniques for Metabolite Profiling

Chromatographic techniques, especially when integrated with mass spectrometry, are the preferred analytical approaches for identifying norethandrolone and its metabolites in biological samples. mdpi.com These techniques are indispensable for multi-residue analysis of anabolic steroids, serving both screening and confirmatory purposes. ugent.be

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone analytical tool for AAS identification in International Olympic Committee (IOC)-accredited laboratories since 1981. cambridge.org Early applications of GC-MS included the detection of anabolic steroids, such as this compound, in urine. cambridge.orgnih.gov

Following oral administration of this compound to horses, GC-MS analysis was successfully employed to characterize a complex array of oxygenated metabolites. These included 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, and 3,17-dihydroxy-19-norpregnan-21-oic acids. nih.gov

GC-MS methods have also been developed and validated for the detection of anabolic steroids, including this compound, in feed samples. researchgate.net

Table 1: GC-MS Detection Limits and Recoveries for Anabolic Steroids (Including this compound) in Biological Matrices

| Matrix | Detection Limit (µg/kg) | Recovery Range (%) |

| Urine | 0.1 – 2.6 | 17 – 81 |

| Muscle Tissue | 0.3 – 4.6 | 26 – 65 |

Data derived from GC-MS method validation for anabolic steroids in feed samples. researchgate.net

GC-MS systems often utilize selected-ion monitoring (SIM) for detecting low concentrations, achieving detection limits of approximately 10 picograms (0.01 ng) for analytical standards. ugent.be In full-scan mode, detection limits are around 100 picograms (0.1 ng). ugent.be GC-MS is widely used for the precise identification of nandrolone (B1676933) and its metabolites. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a complementary technique to GC-MS by eliminating the need for hydrolysis and derivatization steps, enabling direct detection of phase II metabolites and previously uncharacterized steroid metabolites. researchgate.net This method offers high sensitivity and reliability for detecting glucuronide and sulfate (B86663) steroids in human urine. nih.gov

LC-MS/MS is extensively applied in doping control for the detection of various AASs across different matrices, including hair, urine, and serum, demonstrating high sensitivity. kingston.ac.uk For example, a highly sensitive and rapid online solid-phase extraction (SPE)-UHPLC-MS/MS method was developed for the determination of oxandrolone (B1677835) and its major metabolite, 17-epi-oxandrolone, in human urine, achieving a limit of quantification (LOQ) of 81.63 pg/mL for oxandrolone. mdpi.com LC-ESI-MS/MS has also been employed for detecting selective androgen receptor modulators (SARMs) in urine specimens, with a detection capability of 1 ng/mL. cambridge.org

While LC/MS or LC/MS/MS methods are used for nandrolone and its metabolites, they are less frequently employed as standalone techniques compared to GC/MS or GC/MS/MS for this specific purpose. mdpi.com Challenges in LC-MS/MS identification can arise from non-selective ion fragments produced by phase II steroid metabolites, and liquid chromatography-high resolution mass spectrometry (LC-HRMS) may not always fully resolve analyte peaks from matrix noise. nih.gov To overcome these limitations, liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) has been developed, enhancing peak capacity and utilizing collision cross section (CCS) values as an additional molecular descriptor for improved selectivity and identification of intact steroids at low concentrations. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS)

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS) offers substantial improvements in specificity and selectivity for doping analysis. This technique can resolve analytes that cannot be separated by one-dimensional chromatographic systems. researchgate.netresearchgate.netscielo.br Its utility is particularly notable for complex samples like urine, owing to its superior chromatographic resolution and the ability of TOFMS to provide full spectra acquisition and spectral deconvolution without interference from the sample matrix. researchgate.netscielo.br

GC×GC-TOF MS has successfully identified 40 doping agents from eight distinct pharmacological classes in spiked urine samples, meeting the World Anti-Doping Agency (WADA)'s minimum required performance levels (MRPL) of 2 ng/mL. researchgate.netresearchgate.net This method effectively addresses co-elution issues commonly observed in 1D GC, such as those between the primary targets for this compound and clostebol (B1669245) abuse (17α-ethyl-5β-estrane-3α,17β-diol and 4-chloro-androst-4-en-3α-ol-17-one). researchgate.net Furthermore, GC×GC-TOF MS facilitates the exhaustive monitoring of hundreds of doping agents in a single injection and provides comprehensive mass range datasets for retrospective analysis. researchgate.netresearchgate.netscielo.br

Immunoassay Development and Application in Research

Immunoassays offer a simple, rapid, and adequately sensitive and selective approach for detecting anabolic steroids. researchgate.net They provide highly selective and sensitive recognition of steroid analytes, with a notable advantage being the ability of antibodies to bind broad classes of metabolites that share a common substructure. anu.edu.au

An enzyme-linked immunosorbent assay (ELISA) has been developed for the rapid detection of 17β-nortestosterone (17β-NT), exhibiting an IC50 of 0.08 ng/mL and a limit of detection (LOD) of 0.0055 ng/mL. researchgate.net A generic ELISA has also been developed to screen for 17α-alkyl anabolic steroid metabolites in equine urine, recognizing a common D-ring structure resulting from their metabolism. anu.edu.auresearchgate.net Antibodies generated against 16β-hydroxymestanolone (B594330) have demonstrated excellent cross-reactivities for various 16β,17β-dihydroxy-17α-methyl steroids. researchgate.net However, relying solely on ELISA screening can lead to inaccuracies, as evidenced by a study where 16 subjects tested positive for stanozolol (B1681124) by ELISA, but only 11 were confirmed by LC-MS/MS. kingston.ac.uk

Forensic and Anti-Doping Research on this compound Metabolite Detection

The combination of chromatographic separation and mass detection in biological samples forms the cornerstone of anti-doping control and AAS research. mdpi.com Anti-doping research is continuously focused on developing methods to detect exogenous AAS, which includes extending detection windows and employing highly sensitive chromatographic/mass spectrometric techniques such as LC-MS/MS, GC-MS/MS, and High-Resolution Mass Spectrometry (HRMS). cambridge.orgnih.gov

This compound metabolites have been successfully detected in both urine and feces samples from animals after administration of the compound, revealing qualitative and quantitative differences in metabolic profiles between these matrices. researchgate.net The forensic applications of GC×GC-TOFMS are currently under review for their analytical advancements and readiness for implementation in areas like doping control. researchgate.net The World Anti-Doping Agency (WADA) prohibits anabolic agents, encompassing both exogenous and endogenous AAS, and their primary metabolites are typically identified in urine. mdpi.comnih.gov

Detection of 19-Norandrosterone (B1242311) as a Metabolite

19-Norandrosterone (19-NA) is a significant metabolite of nandrolone (19-nortestosterone) and is listed among the substances prohibited by the World Anti-Doping Agency (WADA). mdpi.comwikipedia.org It can also be produced as a minor metabolite of this compound or ethylestrenol (B1671647). dshs-koeln.dedshs-koeln.de The detection of 19-NA in urine at concentrations exceeding 2 ng/mL constitutes an adverse analytical finding. nih.gov

In human urine, 19-NA predominantly exists in its glucuronide form. researchgate.net Isotope-dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) has been established as a reference measurement procedure for 19-NA in urine. This method demonstrates high accuracy, with recoveries ranging from 99.1% to 101.4%, and excellent precision, indicated by within-set coefficients of variation (CVs) from 0.2% to 1.2% and between-set CVs from 0.1% to 0.5%. researchgate.net The detection limit for 19-NA using this ID-LC/MS/MS method was determined to be 16 pg. researchgate.net GC-MS methods, particularly those employing selected ion monitoring (SIM), are also utilized for the specific detection of 19-NA. researchgate.net

While 19-NA is primarily a metabolite of synthetic nandrolone, its natural production in trace amounts has been observed in humans, especially in females during pregnancy or ovulation due due to aromatization. dshs-koeln.denih.gov For urine samples showing 19-NA concentrations between 2 and 10 ng/mL, the origin (exogenous versus endogenous) must be confirmed using isotope ratio mass spectrometry (IRMS), specifically Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS). cambridge.orgmdpi.comdshs-koeln.de

Table 2: Key Analytical Parameters for 19-Norandrosterone Detection by ID-LC/MS/MS

| Parameter | Value |

| Recovery | 99.1% – 101.4% |

| Within-set CVs | 0.2% – 1.2% |

| Between-set CVs | 0.1% – 0.5% |

| Detection Limit (LOD) | 16 pg |